6-amino-2-propyl-3H-quinazolin-4-one
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Overview
Description
6-amino-2-propyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 6th position and a propyl group at the 2nd position of the quinazolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-propyl-3H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid with formamide to form 3H-quinazolin-4-one. This intermediate is then subjected to nitration to introduce a nitro group at the 6th position, followed by reduction using stannous chloride (SnCl2·2H2O) to yield 6-amino-3H-quinazolin-4-one .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-propyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as stannous chloride (SnCl2·2H2O) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted quinazolinones, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-amino-2-propyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-amino-3H-quinazolin-4-one: Lacks the propyl group at the 2nd position, which may affect its biological activity and chemical properties.
2-propyl-3H-quinazolin-4-one:
Uniqueness
The presence of both the amino group at the 6th position and the propyl group at the 2nd position makes 6-amino-2-propyl-3H-quinazolin-4-one unique. This combination imparts distinct chemical properties and enhances its potential for various biological and industrial applications .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-amino-2-propyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O/c1-2-3-10-13-9-5-4-7(12)6-8(9)11(15)14-10/h4-6H,2-3,12H2,1H3,(H,13,14,15) |
InChI Key |
SLPIOICVVXMDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1 |
Origin of Product |
United States |
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